molecular formula C16H17NO2 B2460836 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 488734-86-7

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2460836
CAS No.: 488734-86-7
M. Wt: 255.317
InChI Key: PFPZBDGESKUBTP-UHFFFAOYSA-N
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Description

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.32 g/mol . This compound is known for its unique structure, which includes a pyrroloquinoline core with multiple methyl substitutions. It is primarily used in research settings for its potential biological and chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a broad range of potential targets.

Biochemical Pathways

Given the range of activities associated with similar compounds , it’s likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, immune response, oxidative stress, inflammation, and blood coagulation.

Result of Action

Given the range of activities associated with similar compounds , the effects could potentially include altered cell growth, modulation of immune response, reduction of oxidative stress, decreased inflammation, and changes in blood coagulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a diketone in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4,4,6,8,9-Pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multiple methyl substitutions, which can significantly alter its chemical and biological properties compared to its analogs. These substitutions can enhance its stability, solubility, and interaction with biological targets .

Properties

IUPAC Name

5,6,9,11,11-pentamethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-8-6-11-9(2)7-16(4,5)17-13(11)12(10(8)3)14(18)15(17)19/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPZBDGESKUBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C=C2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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